4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an oxane moiety
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4,5-trichloropyrimidine with methylamine under controlled conditions to yield 5-chloropyrimidin-2-yl(methyl)amine.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine derivatives through various cyclization reactions.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using appropriate coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: The compound is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities and are studied for their pharmacological properties.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidin-4(3H)-one derivatives are also similar and have been explored for various biological activities.
Uniqueness
What sets 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-21(15-18-10-12(17)11-19-15)14-2-6-22(7-3-14)16(23)20-13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPABHOJGSZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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